N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[1-(1-prop-2-enylbenzimidazol-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-3-13-22-17-12-8-7-11-16(17)21-18(22)14(2)20-19(23)15-9-5-4-6-10-15/h3-12,14H,1,13H2,2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDCXCATBQHMRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC=C)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Methodologies
Spectroscopic techniques are indispensable for confirming the identity and elucidating the structure of newly synthesized organic molecules. For N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]benzamide, a multi-faceted approach using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural profile.
Nuclear Magnetic Resonance spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While the complete spectrum for the title compound is not published, a detailed analysis can be inferred from its constituent parts and closely related analogues. researchgate.net
The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The benzamide (B126) aromatic protons would appear in the downfield region, typically between 7.4 and 8.1 ppm. chemicalbook.com The four protons of the benzimidazole (B57391) ring would also resonate in this aromatic region, generally between 7.2 and 7.8 ppm. researchgate.net The allyl group introduces characteristic signals: a multiplet for the methine proton (-CH=) around 5.9 ppm, two signals for the terminal vinyl protons (=CH₂) between 5.0 and 5.2 ppm, and a doublet for the methylene (B1212753) protons (-CH₂-N) attached to the benzimidazole ring around 4.8 ppm. researchgate.net The ethyl bridge would exhibit a quartet for the methine proton (-CH-) adjacent to the benzimidazole ring and the amide nitrogen, and a doublet for the methyl group (-CH₃) at a more upfield position, approximately 1.7 ppm. researchgate.net The amide proton (N-H) is expected to appear as a broad singlet, the chemical shift of which can be variable.
The ¹³C NMR spectrum would complement the proton data, with aromatic carbons appearing in the 110-145 ppm range. The benzamide carbonyl carbon (C=O) would be significantly downfield, around 166 ppm. rsc.org The carbons of the allyl group and the ethyl bridge would appear in the aliphatic region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Benzamide (aromatic) | 7.4 - 8.1 | Multiplet |
| Benzimidazole (aromatic) | 7.2 - 7.8 | Multiplet |
| Allyl (-CH=) | ~5.9 | Multiplet |
| Allyl (=CH₂) | 5.0 - 5.2 | Multiplet |
| Allyl (-CH₂-N) | ~4.8 | Doublet |
| Ethyl (-CH-) | ~5.1 | Quartet |
| Ethyl (-CH₃) | ~1.7 | Doublet |
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to display several characteristic absorption bands. A prominent band for the N-H stretching vibration of the secondary amide group should appear in the region of 3300-3500 cm⁻¹. researchgate.net The carbonyl (C=O) stretching of the amide group (Amide I band) would result in a very strong absorption between 1630 and 1690 cm⁻¹. uhcl.edu Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the allyl and ethyl groups would appear just below 3000 cm⁻¹. indexcopernicus.com
The C=N stretching vibration within the benzimidazole ring typically absorbs in the 1520–1560 cm⁻¹ range. indexcopernicus.com Aromatic C=C ring stretching vibrations are expected to produce bands in the 1430–1650 cm⁻¹ region. researchgate.net The spectrum would also feature bands corresponding to the C-N stretching vibrations and the N-H bending vibration (Amide II band) around 1550 cm⁻¹. indexcopernicus.comchemicalbook.com
Table 2: Key IR Absorption Frequencies for this compound This table is interactive. Click on the headers to sort.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide N-H | Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium-Weak |
| Amide C=O | Stretch (Amide I) | 1630 - 1690 | Strong |
| Aromatic C=C | Stretch | 1430 - 1650 | Medium-Variable |
| Benzimidazole C=N | Stretch | 1520 - 1560 | Medium |
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The calculated molecular weight for this compound (C₂₁H₂₁N₃O) is approximately 343.41 g/mol .
Under electron impact (EI) ionization, the molecular ion peak [M]⁺• at m/z 343 would be expected. The fragmentation pattern would likely be dictated by the cleavage of the most labile bonds. A primary fragmentation pathway for benzamides involves the loss of the amino-containing substituent to form a stable benzoyl cation (C₆H₅CO⁺) at m/z 105. researchgate.net Another characteristic fragmentation would be the α-cleavage at the ethyl bridge, leading to ions corresponding to the benzimidazole and benzamide portions. Fragmentation of the benzimidazole moiety itself can occur through the elimination of neutral molecules like HCN. researchgate.net The loss of the allyl group (C₃H₅, 41 Da) is another plausible fragmentation pathway. nih.gov
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound This table is interactive. Click on the headers to sort.
| Fragment Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| [M]⁺• | C₂₁H₂₁N₃O | 343 |
| [M - C₃H₅]⁺ | Loss of allyl group | 302 |
| [C₁₂H₁₄N₃]⁺ | Cleavage at ethyl bridge | 200 |
| [C₉H₇NO]⁺ | Cleavage at ethyl bridge | 145 |
| [C₇H₅O]⁺ | Benzoyl cation | 105 |
X-ray Crystallography of this compound Analogues and Crystal Engineering
While a single-crystal X-ray structure for the title compound is not available, analysis of its analogues provides significant insight into its likely molecular geometry, conformational preferences, and the intermolecular interactions that govern its packing in the solid state.
Studies on various benzimidazole derivatives show that the fused benzimidazole ring system is typically planar or nearly planar. researchgate.netnih.gov For instance, in (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol, a close precursor, the benzimidazole ring system is substantially planar. researchgate.net The benzamide moiety also tends to be planar.
The crystal packing of benzamide and benzimidazole analogues is primarily governed by a network of intermolecular interactions, including hydrogen bonding and π–π stacking. tandfonline.commdpi.comresearchgate.net
The secondary amide group (-CONH-) in the title compound is a potent hydrogen bond donor (N-H) and acceptor (C=O). This facilitates the formation of strong N-H···O hydrogen bonds, which often lead to the assembly of molecules into chains or dimers in the solid state. iucr.orgrsc.org Furthermore, the nitrogen atoms of the benzimidazole ring can act as hydrogen bond acceptors, potentially forming N-H···N or C-H···N interactions with neighboring molecules. nih.govnih.gov
Conformational Dynamics and Energy Landscape of Benzamide-Benzimidazole Systems
The conformational landscape of benzamide-benzimidazole systems is primarily governed by the rotational freedom around key single bonds, particularly the amide C-N bond and the bonds within the ethyl and allyl side chains. The interplay of steric hindrance, electronic effects, and non-covalent interactions dictates the energetically preferred conformations.
The rotation around the amide bond (CO-N) in benzamide derivatives is a well-studied phenomenon. Due to the partial double bond character arising from the delocalization of the nitrogen lone pair with the carbonyl group, this rotation is restricted, leading to a significant rotational barrier. This barrier is high enough to allow for the existence of distinct conformers at room temperature, which can be observed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govrsc.org The magnitude of this barrier is influenced by the nature of the substituents on both the nitrogen and the carbonyl carbon, as well as by the solvent environment. nih.gov For instance, studies on related N,N-dialkylnicotinamides have shown that the rotational barriers are affected by the size and polarity of the solvent molecules, with hydrogen bonding interactions playing a significant role in stabilizing the transition state. nih.gov
Table 1: Representative Rotational Energy Barriers
| Bond in Analogous Systems | Typical Rotational Barrier (kcal/mol) | Influencing Factors |
| Amide C-N Bond | 15 - 20 | Substituents, Solvent Polarity, Hydrogen Bonding nih.govnih.gov |
| Alkyl C-C Bond | 3 - 5 | Steric Hindrance, Torsional Strain |
The preferred conformations of benzamide-benzimidazole systems in both solution and the solid state are a result of a delicate balance of intramolecular and intermolecular forces. In solution, the molecule can explore a wider range of conformations, and the observed preference is an average of the low-energy states. NMR studies on related N-acylhydrazone derivatives, which also contain an amide-like linkage, have shown the existence of conformational equilibria between synperiplanar and antiperiplanar forms in solution. tandfonline.comresearchgate.net The specific preferred conformation can be influenced by the solvent, with different solvents stabilizing different conformers to varying extents. nih.gov
In the solid state, the molecule adopts a more rigid conformation that is dictated by the packing forces within the crystal lattice. X-ray crystallography of related benzimidazole derivatives has provided insights into their solid-state structures. nih.govresearchgate.net Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in determining the crystal packing and the conformation of the individual molecules within the crystal. For instance, in the solid state, molecules often arrange themselves to maximize favorable intermolecular contacts, which may lock the molecule into a conformation that is not the most stable one in solution. The presence of functional groups capable of hydrogen bonding, such as the N-H of the benzimidazole ring (in the parent compound) and the carbonyl oxygen of the benzamide, can lead to the formation of specific hydrogen-bonded networks that stabilize a particular conformation. researchgate.net
For this compound, it is expected that the relative orientation of the benzamide and benzimidazole rings will be a key conformational feature. These rings may adopt a co-planar or a more twisted arrangement depending on the steric bulk of the substituents and the electronic interactions between the aromatic systems.
Table 2: Common Conformations in Related Systems
| Conformation Type | Description | Typically Observed In |
| Synperiplanar | The substituents on the C and N of the amide bond are on the same side. | Solution (in equilibrium with antiperiplanar) tandfonline.comresearchgate.net |
| Antiperiplanar | The substituents on the C and N of the amide bond are on opposite sides. | Solution (in equilibrium with synperiplanar) tandfonline.comresearchgate.net |
| Extended | Alkyl chains are in a staggered conformation to minimize steric strain. | Both solution and solid state |
| Folded | Aromatic rings may stack due to π-π interactions. | Solution and solid state, depending on the system rsc.org |
Structure Activity Relationships Sar in a Purely Chemical and Mechanistic Context
Impact of Allyl Group Modifications on Molecular Interactions and Conformation
The N-1 allyl group of the benzimidazole (B57391) ring plays a significant role in defining the conformational flexibility and interaction landscape of N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]benzamide. The presence of the double bond in the allyl group introduces a region of planarity and potential for specific intermolecular interactions.
Modifications to the allyl group can significantly alter the molecule's properties. For instance, saturation of the allyl group to a propyl group would increase its conformational freedom due to free rotation around the single bonds. Conversely, the introduction of bulky substituents on the allyl chain could sterically hinder rotation and lock the molecule into specific conformations. The electronic nature of these substituents would also modulate the reactivity of the double bond.
Table 1: Potential Impact of Allyl Group Modifications on Molecular Properties
| Modification | Predicted Effect on Conformation | Predicted Effect on Molecular Interactions |
| Saturation (Allyl → Propyl) | Increased conformational flexibility | Loss of π-π stacking capability |
| Introduction of bulky substituents | Restricted rotation, fixed conformations | Potential for increased steric hindrance |
| Introduction of electron-withdrawing groups | Altered reactivity of the double bond | Modified electrostatic potential around the allyl group |
| Introduction of electron-donating groups | Altered reactivity of the double bond | Modified electrostatic potential around the allyl group |
Role of the Benzimidazole Moiety in Molecular Recognition and Binding Features
The benzimidazole core is a critical pharmacophore that significantly contributes to the molecular recognition and binding features of this compound. Its planar, aromatic, and heterocyclic nature allows it to participate in a variety of non-covalent interactions that are essential for molecular recognition.
One of the most important interactions involving the benzimidazole moiety is π-π stacking . The electron-rich π-system of the fused benzene (B151609) and imidazole (B134444) rings can stack with other aromatic systems, such as those found in biological macromolecules. rsc.orgacs.org The strength of this interaction is dependent on the relative orientation and electronic nature of the stacking partners. researchgate.net Computational studies on furan-substituted benzimidazoles have quantified the energies of these π-π interactions, demonstrating their significance in molecular assembly. nih.gov
Hydrogen bonding is another key feature of the benzimidazole moiety. While the N-1 position is substituted with an allyl group in the target molecule, the N-3 nitrogen atom of the imidazole ring can act as a hydrogen bond acceptor. This ability to accept hydrogen bonds is crucial for anchoring the molecule to specific sites on a partner molecule.
The electronic properties of the benzimidazole ring, which has a dipole moment of 3.93 D in dioxane, also play a role in its interactions. chemicalbook.com The π-excessive nature of the benzene ring and the π-deficient character at the C2-position influence its reactivity and interaction with charged or polarized species. chemicalbook.com
Table 2: Interaction Capabilities of the Benzimidazole Moiety
| Interaction Type | Description | Key Structural Feature |
| π-π Stacking | Stacking of the aromatic benzimidazole ring with other π-systems. rsc.orgacs.org | Planar, aromatic bicyclic system. |
| Hydrogen Bonding | N-3 atom of the imidazole ring can act as a hydrogen bond acceptor. | Pyridine-like nitrogen at position 3. |
| Hydrophobic Interactions | Interaction with nonpolar regions of other molecules. | Fused benzene ring. |
| van der Waals Forces | General non-specific attractive or repulsive forces. | Overall molecular surface. |
Influence of the Benzamide (B126) Functional Group on Hydrogen Bonding and Electrostatic Interactions
The benzamide functional group is a primary site for directional intermolecular interactions, particularly hydrogen bonding and electrostatic interactions, in this compound. The amide linkage (-CO-NH-) contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O).
The ability of the benzamide group to form hydrogen bonds is well-documented. mdpi.com The amide N-H can donate a hydrogen bond to an electronegative atom, while the carbonyl oxygen can accept a hydrogen bond from a suitable donor. These interactions are highly directional and play a crucial role in determining the orientation of the molecule with respect to its binding partners. The formation of intermolecular hydrogen bonds between the amide N-H and a neighboring molecule's carbonyl oxygen is a common motif in the crystal structures of benzamide derivatives. acs.org
The electrostatic potential of the benzamide group is characterized by a partial negative charge on the carbonyl oxygen and a partial positive charge on the amide hydrogen, creating a significant dipole moment. This charge distribution facilitates strong electrostatic interactions with polar or charged molecules. Computational studies on benzamide derivatives have shown that the molecular electrostatic potential (MESP) is a key determinant of their interaction patterns. tandfonline.comtandfonline.com The Vmin (minimum electrostatic potential) is typically located near the carbonyl oxygen, indicating a region of high electron density susceptible to electrophilic attack. researchgate.net
Table 3: Hydrogen Bonding and Electrostatic Properties of the Benzamide Group
| Feature | Role in Molecular Interactions | Supporting Evidence |
| N-H group | Hydrogen bond donor | Can form intermolecular H-bonds with acceptor atoms. mdpi.com |
| C=O group | Hydrogen bond acceptor | Can form intermolecular H-bonds with donor groups. acs.org |
| Amide Dipole | Electrostatic interactions | Significant partial charges on O and H lead to strong dipole-dipole interactions. tandfonline.comtandfonline.com |
| Planarity | Conformational rigidity | Restricted rotation around the C-N bond. |
Stereochemical Effects on Conformational Preferences and Molecular Interactions
The presence of a chiral center at the ethyl linker (the carbon atom attached to the benzimidazole N-1, the ethyl group, and the benzamide nitrogen) in this compound means that the molecule can exist as a pair of enantiomers. The stereochemistry at this center has a profound impact on the molecule's three-dimensional structure and, consequently, its interactions with other chiral molecules.
The two enantiomers will have identical chemical and physical properties in an achiral environment but will differ in their interaction with other chiral entities. This is because the spatial arrangement of the allyl, benzimidazole, and benzamide groups around the chiral center will be a non-superimposable mirror image. This difference in 3D arrangement can lead to significant variations in how each enantiomer fits into a chiral binding site, a concept of critical importance in biological systems.
Conformational preferences are also influenced by stereochemistry. The bulky substituents around the chiral center will adopt specific low-energy conformations to minimize steric strain. These preferred conformations will differ between the two enantiomers, leading to distinct molecular shapes. For example, the relative orientations of the benzimidazole and benzamide aromatic rings will be dictated by the stereochemistry at the ethyl linker.
Substituent Effects on Aromatic Rings and the Ethyl Linker
Substituents on the benzimidazole and benzamide aromatic rings, as well as on the ethyl linker, can significantly modulate the electronic and steric properties of this compound, thereby influencing its reactivity and molecular interactions.
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic rings alters the electron density distribution across the molecule.
On the Benzamide Ring: Substituents on the benzamide's phenyl ring can influence the hydrogen bonding capability of the amide group. An EWG would increase the acidity of the N-H proton, making it a stronger hydrogen bond donor. acs.org Conversely, an EDG would have the opposite effect. These substituents also modify the electrostatic potential of the aromatic ring, affecting its participation in π-π stacking and other electrostatic interactions. researchgate.net
The size and position of substituents can impose significant steric hindrance , which in turn affects the molecule's conformation and its ability to interact with other molecules.
Bulky substituents on either aromatic ring can restrict rotation around the single bonds connecting them to the rest of the molecule. This can lead to specific, favored conformations and may prevent the molecule from adopting the ideal geometry for binding to a particular site. For instance, large ortho-substituents on the benzamide ring could force it to be non-coplanar with the amide group, altering its electronic properties and interaction capabilities.
Substituents on the ethyl linker would further increase steric crowding around the chiral center, potentially leading to more defined conformational preferences. This can be a tool to lock the molecule in a desired bioactive conformation. Studies on N-benzhydrylformamides have shown that ortho-substituents significantly hinder the rotation of the aryl fragments. nih.gov The rotational barriers around amide bonds are also influenced by the steric bulk of adjacent groups. rsc.org
Table 4: Summary of Substituent Effects
| Position of Substitution | Electronic Effect (EDG) | Electronic Effect (EWG) | Steric Effect (Bulky Group) |
| Benzimidazole Ring | Increased electron density, enhanced H-bond acceptance at N-3. | Decreased electron density, altered reactivity. sciepub.com | Restricted rotation, conformational constraints. |
| Benzamide Ring | Decreased acidity of N-H proton. | Increased acidity of N-H proton, stronger H-bond donor. acs.org | Torsion of the ring relative to the amide plane. |
| Ethyl Linker | Minimal electronic effect on the core structure. | Minimal electronic effect on the core structure. | Increased steric crowding, more defined conformations. nih.gov |
Advanced Applications and Future Research Directions in Chemical Science
Design of Novel Benzimidazole-Benzamide Hybrid Systems with Tailored Molecular Architectures
The design of novel therapeutic agents and functional molecules often employs a strategy of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecular entity. This approach aims to create hybrid compounds with enhanced affinity, selectivity, or a multi-target profile. rsc.orgnih.gov The N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]benzamide structure is a quintessential example of this design principle, integrating the well-established benzimidazole (B57391) ring system with a flexible benzamide (B126) moiety.
Future design strategies will focus on creating tailored molecular architectures by systematically modifying the core structure. Key areas for structural modification include:
N-1 Position of Benzimidazole: The allyl group at the N-1 position is a critical site for modification. Replacing it with various alkyl, aryl, or heterocyclic groups can significantly alter the molecule's steric and electronic properties, influencing its binding orientation with target biomolecules.
Ethyl Linker: The ethyl group connecting the benzimidazole and benzamide components provides conformational flexibility. Altering the length and rigidity of this linker can precisely position the two aromatic systems for optimal interaction with a binding site.
Benzamide Ring: The peripheral benzamide ring is amenable to a wide range of substitutions. Introducing electron-donating or electron-withdrawing groups can modulate the molecule's electronic distribution and hydrogen bonding capacity.
This systematic approach allows for the creation of a diverse library of analogues, enabling the exploration of structure-activity relationships (SAR) to develop compounds with highly specific and optimized functions. tandfonline.com
Table 1: Strategies for Tailoring Benzimidazole-Benzamide Molecular Architectures
| Molecular Sub-unit | Modification Strategy | Potential Impact on Properties |
|---|---|---|
| N1-Substituent (Allyl Group) | Replacement with varied aliphatic/aromatic moieties | Alters steric bulk, lipophilicity, and potential for specific hydrophobic interactions |
| Ethyl Linker | Variation in length, introduction of rigid elements | Modifies conformational flexibility and spatial orientation of pharmacophores |
| Benzamide Moiety | Substitution with diverse functional groups | Modulates electronic properties, hydrogen bonding potential, and solubility |
| Benzimidazole Core | Substitution on the fused benzene (B151609) ring | Fine-tunes electronic character and metabolic stability |
Development of Advanced Synthetic Methodologies for Complex Heterocyclic Structures
The synthesis of benzimidazole derivatives has evolved significantly, moving from traditional condensation reactions to more sophisticated and efficient methodologies. benthamdirect.comnih.gov The classical synthesis, often requiring harsh acidic conditions, has been largely superseded by modern catalytic and green chemistry approaches. researchgate.netrasayanjournal.co.in
Future research in this area will likely focus on the development of advanced synthetic protocols applicable to complex structures like this compound. Key areas of development include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the condensation of o-phenylenediamines with aldehydes or carboxylic acids to form the benzimidazole core. arabjchem.orgrsc.org
Novel Catalytic Systems: The use of nanocatalysts (e.g., cobalt ferrite, copper-based nanoparticles) and eco-friendly solid acid catalysts offers advantages such as high efficiency, reusability, and milder reaction conditions. arabjchem.org
Multi-Component Reactions (MCRs): One-pot synthesis strategies that combine multiple starting materials to form the final product in a single step are highly desirable for their operational simplicity and efficiency. nih.gov
C-H Activation: Direct functionalization of the benzimidazole core through C-H activation represents a powerful, atom-economical approach to creating diverse derivatives without the need for pre-functionalized starting materials.
These advanced methods will be crucial for the efficient and sustainable production of libraries of benzimidazole-benzamide hybrids for further investigation.
Table 2: Comparison of Synthetic Methodologies for Benzimidazole Synthesis
| Methodology | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Conventional Heating | High temperature, long reaction times | Well-established, simple setup | Energy-intensive, potential for side products |
| Microwave Irradiation | Sealed vessel, rapid heating | Drastically reduced reaction times, higher yields | Requires specialized equipment |
| Nanocatalysis | Often milder temperatures, recyclable catalyst | High efficiency, green chemistry principles | Catalyst synthesis and characterization required |
| Multi-Component Reactions | One-pot, convergent synthesis | High atom economy, operational simplicity | Optimization can be complex |
Computational Design of Compounds with Predicted Molecular Interaction Profiles
In silico methods are now indispensable tools in modern chemical science for predicting the behavior of molecules and guiding experimental work. For a compound like this compound, computational chemistry can provide profound insights into its potential interactions and properties. researchgate.net
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com For the target compound, docking studies could be used to screen for potential biological targets, such as enzymes (e.g., kinases, polymerases) or receptors, by predicting the binding affinity and key interactions (e.g., hydrogen bonds, hydrophobic contacts) within the active site. ukm.mynih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, assessing its stability and conformational changes. peerj.com This can validate docking poses and provide a more realistic model of the binding event.
Quantitative Structure-Activity Relationship (QSAR): By building computational models based on a series of related compounds and their measured activities, QSAR can predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. tandfonline.com
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, which is crucial for identifying candidates with favorable pharmacokinetic profiles early in the design process. nih.gov
These computational approaches enable a rational design cycle where molecules are designed, evaluated in silico, and then synthesized for experimental validation, accelerating the discovery process.
Exploration of this compound as a Chemical Probe for Fundamental Biochemical Pathways (strictly in vitro/mechanistic)
A chemical probe is a small molecule used to study and manipulate biological systems in a controlled manner. Given the diverse biological activities associated with the benzimidazole scaffold, this compound is a candidate for development as a chemical probe to investigate fundamental biochemical pathways in vitro. nih.gov
The exploration would be strictly mechanistic, focusing on its interaction with isolated molecular targets rather than its effects in cellular or whole-organism systems. Potential avenues of investigation include:
Enzyme Inhibition Assays: Based on the known activities of similar compounds, the molecule could be tested for inhibitory activity against specific enzymes. For example, many benzimidazole derivatives are known to inhibit kinases or tubulin polymerization. nih.govacs.orgnih.gov In vitro kinetic studies could determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
DNA/RNA Interaction Studies: The planar benzimidazole ring system has the potential to intercalate with nucleic acids. Biophysical techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism could be employed to study its binding affinity and mode of interaction with different DNA and RNA structures.
Receptor Binding Assays: Radioligand binding assays could be used to determine if the compound binds to specific G-protein coupled receptors (GPCRs) or other receptor types, displacing a known ligand.
Successful identification of a specific molecular target would establish this compound as a valuable tool for dissecting the function of that target in biochemical signaling cascades.
Integration of Experimental and Theoretical Approaches for Comprehensive Understanding of Chemical Behavior
A comprehensive understanding of a molecule's chemical behavior is best achieved through the synergy of experimental characterization and theoretical computation. acs.org This integrated approach allows for the validation of theoretical models with empirical data and the use of computations to interpret complex experimental results. researchgate.net
For this compound, this integration would involve:
Structural Analysis: Experimental determination of the molecular structure via single-crystal X-ray diffraction can be compared with geometries optimized using theoretical methods like Density Functional Theory (DFT). nih.govnih.gov This comparison validates the accuracy of the computational model.
Spectroscopic Characterization: Experimental spectroscopic data (NMR, FT-IR, UV-Vis) can be rationalized and assigned with high confidence by simulating these spectra using quantum chemical calculations. nih.govacs.org For instance, DFT can be used to calculate NMR chemical shifts and vibrational frequencies, aiding in the interpretation of experimental spectra.
Electronic Properties: Theoretical calculations can provide detailed information about the molecule's electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. acs.org These properties, which are difficult to measure directly, are crucial for understanding the molecule's reactivity and photophysical behavior, which can then be correlated with experimental observations.
This powerful combination of theory and experiment provides a robust framework for understanding the structure-property relationships of this compound, paving the way for its rational application in various fields of chemical science.
Q & A
Q. What strategies reconcile discrepancies in solubility profiles reported for this compound?
- Methodology :
- Measure solubility in DMSO, PBS, and simulated gastric fluid using UV-Vis spectroscopy (λmax ~270 nm).
- Apply Hansen Solubility Parameters to identify optimal co-solvents (e.g., PEG-400) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
